(S)-2-(ethylamino)butan-1-ol

Beschreibung

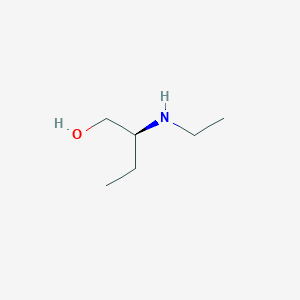

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(ethylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-6(5-8)7-4-2/h6-8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTAVLCPOPFWKR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654523 | |

| Record name | (2S)-2-(Ethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83728-78-3 | |

| Record name | (2S)-2-(Ethylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 Ethylamino Butan 1 Ol

Enantioselective Synthesis Strategies

Enantioselective synthesis is critical for producing the optically pure (S)-enantiomer of 2-(ethylamino)butan-1-ol. These strategies create the chiral center selectively, avoiding the need for resolving a racemic mixture.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation is a powerful technique for establishing stereocenters. This method typically involves the hydrogenation of a prochiral olefin or ketone using a chiral transition metal catalyst. In the context of synthesizing precursors to (S)-2-(ethylamino)butan-1-ol, this often means the hydrogenation of an enamide or a ketone.

One of the pioneering industrial applications of asymmetric hydrogenation was the Monsanto process for producing L-DOPA, which demonstrated the efficacy of chiral rhodium-diphosphine catalysts. nobelprize.org Similar technology, using catalysts like Rhodium-DiPAMP, can be applied to the hydrogenation of enamides to produce chiral amino acid derivatives, which can then be converted to the desired amino alcohol. nobelprize.org The mechanism involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective addition of hydrogen. nobelprize.org

Ruthenium-based catalysts, particularly those using the BINAP ligand (Ru-BINAP), are also highly effective for the asymmetric hydrogenation of ketones. nobelprize.org For instance, the Ru(II)-BINAP catalyzed hydrogenation of α-amino ketones is a key step in the synthesis of various amino alcohols. sigmaaldrich.com The reaction can proceed via dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product with high efficiency. sigmaaldrich.com

Table 1: Examples of Asymmetric Hydrogenation Catalysts and Applications

| Catalyst System | Substrate Type | Product Type | Key Features | Citations |

|---|---|---|---|---|

| [Rh(R,R)-DiPAMP)COD]⁺BF₄⁻ | Enamides | Chiral Amino Acids | First commercialized catalytic asymmetric synthesis; high yield and enantiomeric excess (ee). | nobelprize.org |

| (R)-BINAP-Ru(II) | α-Amino Ketones | Chiral 1,2-Amino Alcohols | Used for industrial synthesis of antibacterial agents; high enantioselectivity. | nobelprize.org |

Chiral Pool Synthesis Routes

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. tcichemicals.comnih.gov For the synthesis of (S)-2-aminobutan-1-ol, common starting materials include amino acids like L-methionine or L-threonine, or other chiral molecules such as (R)-butane-1,2-diol. mdpi.com

Enzyme-Catalyzed Biotransformations

Biocatalysis offers a highly selective and environmentally friendly approach to synthesizing chiral compounds. utupub.fi Enzymes, such as lipases, can perform kinetic resolutions of racemic mixtures with high enantioselectivity. utupub.firesearchgate.net

A chemo-enzymatic method has been developed for producing (S,S)-ethambutol, which relies on the enzymatic resolution of a key intermediate. researchgate.net The process begins with the chemical synthesis of racemic (±)-N-carbobenzoxy-2-amino-butan-1-ol. researchgate.net This racemic mixture is then subjected to enantioselective acylation catalyzed by a lipase. researchgate.net The enzyme specifically acylates one enantiomer, allowing for the separation of the unreacted, optically active (S)-alcohol. researchgate.netresearchgate.net Lipases such as those from Candida antarctica (Lipase B) are known for their high enantiospecificity in such resolutions. utupub.firesearchgate.net This combination of chemical synthesis and biological resolution provides an effective route to the enantiomerically pure intermediate needed for this compound. researchgate.net

The advantages of biocatalysis include mild reaction conditions (temperature, pressure, and pH), high selectivity (chemo-, regio-, and stereo-), and reduced waste production, aligning with green chemistry principles. utupub.fimdpi.com

Stereoselective Reductions of Precursors

This strategy involves the reduction of a prochiral precursor, typically a ketone or an oxime ether, using a chiral reducing agent or a catalyst. This is distinct from catalytic hydrogenation as it often employs stoichiometric chiral reagents or pre-formed chiral metal hydride complexes.

For example, the asymmetric reduction of ketoxime ethers can be achieved with high enantioselectivity using a catalyst derived from a spiroborate ester and diphenylvalinol. nih.gov This method has been used to produce various chiral amines with excellent enantiopurity (95-99% ee). nih.gov

Another approach involves the use of lithium aluminum hydride (LAH) modified with chiral ligands. researchgate.net For instance, LAH treated with (R)-(−)-2-(2-iso-indolinyl) butan-1-ol, a readily available chiral reagent, can reduce certain ketones to their corresponding alcohols with 100% enantiomeric excess. researchgate.net Similarly, complexes of LAH with chiral amino alcohols derived from aspartic acid or with Darvon alcohol have been used to reduce alkyl phenyl ketones and α,β-acetylenic ketones, respectively, with high chemical and optical yields. researchgate.net The stereochemical outcome is controlled by the chiral environment created by the ligand around the hydride source.

Diastereoselective Synthesis Methods

Diastereoselective synthesis aims to control the formation of diastereomers when a molecule has two or more stereocenters. While this compound has only one chiral center, this principle is paramount in the synthesis of its important derivative, (S,S)-ethambutol, which is formed by linking two chiral units. The synthesis of (S,S)-ethambutol typically involves the reaction of two molecules of (S)-2-aminobutanol or a derivative with a C2 linker like 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. chemicalbook.commdpi.com

The classical synthesis involves heating (S)-2-amino-1-butanol with 1,2-dichloroethane. Controlling the reaction conditions is crucial to favor the formation of the desired (S,S)-diastereomer over the meso-isomer, (R,S)-ethambutol. acgpubs.org

More advanced diastereoselective methods can involve multi-step sequences where the stereochemistry is carefully controlled at each stage. For instance, in aza-Corey-Chaykovsky aziridination reactions of N-tert-butanesulfinyl ketimino esters, high diastereoselectivity (>97:3 dr) is achieved, providing access to complex chiral amino esters. organic-chemistry.org While not directly applied to the title compound, such methods exemplify the strategies used to control relative stereochemistry, which are relevant for synthesizing complex analogues. organic-chemistry.org Similarly, diastereoselective thia-Claisen rearrangements have been developed to create key intermediates with specific stereochemistry for complex natural product synthesis. ucl.ac.uk

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. researchgate.net Several of the synthetic strategies for this compound can be evaluated through the lens of these principles.

Catalysis: Asymmetric hydrogenation and enzyme-catalyzed reactions are prime examples of green chemistry. nobelprize.orgresearchgate.net Catalytic methods are preferred over stoichiometric reagents because they reduce waste by using small amounts of the catalyst to generate large quantities of product. nobelprize.org

Renewable Feedstocks: Chiral pool synthesis, which uses natural products like amino acids or sugars as starting materials, aligns with the principle of using renewable resources. nih.govscienceinschool.org

Safer Solvents and Auxiliaries: Efforts are made to replace hazardous solvents. For example, some enzymatic resolutions can be performed in greener solvents or even under solvent-free conditions. utupub.fi A patented solvent-free method using dimethyl carbonate for the synthesis of ethambutol (B1671381) avoids corrosive bases like NaOH and achieves a high yield of 93%, significantly reducing waste and equipment corrosion.

Energy Efficiency: The use of microwave-assisted synthesis can drastically reduce reaction times compared to conventional heating, thereby saving energy. whiterose.ac.uk For example, a reaction that traditionally required 24 hours of reflux could be completed in 30-60 minutes with microwave irradiation. whiterose.ac.uk

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign. rsc.org

Solvent-Free Reactions

The elimination of volatile organic solvents is a primary goal in green chemistry. For the synthesis of β-amino alcohols, several solvent-free approaches have been developed, offering advantages such as reduced waste, lower costs, and simplified purification processes. organic-chemistry.org

One prominent solvent-free method is the direct aminolysis of epoxides. researchgate.net This reaction can be conducted under catalyst-free conditions, providing a direct route to β-amino alcohols. researchgate.net Another effective approach involves the nucleophilic ring-opening of cyclic carbonates, which are less hazardous alternatives to epoxides. scirp.org For instance, the reaction of an amine with a chiral propylene (B89431) carbonate can proceed without a solvent, often hosted by a catalyst like a large-pore zeolite, to produce chiral amino alcohols with high regio-selectivity. scirp.org

The Mannich-type reaction represents another powerful tool for C-C bond formation under solvent-free conditions. A one-pot, L-proline catalyzed Mannich-type reaction starting from trifluoroacetaldehyde (B10831) ethyl hemiacetal, a chiral amine, and an aldehyde can yield diastereomerically pure fluorinated γ-amino alcohols without the need for a solvent medium. uniroma1.itrsc.org

Furthermore, the "borrowing hydrogen" strategy offers an atom-economical, solvent-free route for the N-alkylation of amines with alcohols. smolecule.com This process, often catalyzed by transition metals like ruthenium or iron, involves the temporary dehydrogenation of an alcohol to an aldehyde, which then reacts with an amine to form an imine, followed by in-situ reduction to the target N-alkylated amino alcohol. smolecule.com Microwave-assisted synthesis on the surface of silica (B1680970) gel has also been shown to be an efficient solvent-free method for related transformations, significantly reducing reaction times. organic-chemistry.org

Table 1: Overview of Solvent-Free Synthetic Methodologies for β-Amino Alcohols

| Synthetic Strategy | Reactants | Catalyst/Conditions | Key Advantages |

|---|---|---|---|

| Aminolysis of Epoxides | Epoxide, Amine | Catalyst- and solvent-free | Direct route, high atom economy. researchgate.net |

| Ring-Opening of Carbonates | Propylene Carbonate, Aniline | Na-Y Zeolite | Use of less hazardous materials, high regio-selectivity. scirp.org |

| Mannich-Type Reaction | Aldehyde, Amine, Hemiacetal | L-proline | High diastereoselectivity, one-pot procedure. uniroma1.it |

| Borrowing Hydrogen | Alcohol, Amine | Ruthenium or Iron complexes | Atom-economical, neat conditions. smolecule.com |

| Microwave-Assisted Coupling | Chloroenone, Amine | Silica gel surface, Microwave | Rapid reaction times, clean conversion. organic-chemistry.org |

Catalyst Efficiency and Reusability

The efficiency and reusability of catalysts are paramount for sustainable industrial-scale synthesis. In the context of producing this compound and related compounds, significant research has been dedicated to developing robust catalytic systems.

Heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for reuse. Zeolites, such as Na-Y, have demonstrated high activity and selectivity in the solvent-free synthesis of β-amino alcohols and can be recycled. scirp.org Similarly, magnetic nanocatalysts like strontium hexaferrite (SrFe12O19) show high activity in the solvent-free ring-opening of epoxides and can be efficiently recovered from the reaction mixture using an external magnet. researchgate.net Palladium on carbon (Pd/C) is another widely used heterogeneous catalyst, effective in the hydrogenation of Schiff bases derived from precursors like (R)-(-)-2-aminobutan-1-ol, and it is readily recyclable. researchgate.net

Homogeneous catalysts, while often exhibiting higher activity and selectivity, present challenges in separation. However, advancements have been made. Ruthenium-catalyzed asymmetric transfer hydrogenation, for example, can achieve excellent enantioselectivities (>99.9:0.1 er) with catalyst loadings as low as 0.13 mol %. acs.org Deep Eutectic Solvents (DES) have emerged as a novel class of recyclable organocatalysts that can also act as the reaction medium. nih.gov In some syntheses, a DES catalyst was recovered by liquid-liquid extraction and reused for four consecutive runs with only a partial decrease in catalytic activity in the later cycles. nih.gov

Catalyst stability is a critical factor for reusability. Studies on aminated silica catalysts have shown that deactivation can occur through the formation of stable enamine side products. However, the co-feeding of water can enhance the desorption of reaction intermediates, suppress the formation of these deactivating species, and significantly improve catalyst reusability. researchgate.net

Table 2: Efficiency and Reusability of Catalysts in β-Amino Alcohol Synthesis

| Catalyst Type | Example | Reaction Type | Efficiency & Reusability Highlights |

|---|---|---|---|

| Zeolite | Na-Y Zeolite | Ring-opening of propylene carbonate | Recyclable, high activity and selectivity in solvent-free systems. scirp.org |

| Magnetic Nanoparticle | Strontium hexaferrite (SrFe12O19) | Epoxide ring-opening | High activity, easily separated with a magnet for reuse. researchgate.net |

| Supported Metal | Palladium on Carbon (Pd/C) | Reductive amination / Hydrogenation | Reusable for multiple cycles. researchgate.net |

| Homogeneous Complex | Ruthenium/WalPhos | Asymmetric transfer hydrogenation | High enantioselectivity (>99.9%) with low catalyst loading (0.13 mol%). acs.orgmdpi.com |

| Deep Eutectic Solvent | MTPPBr/GA | Multicomponent reactions | Reused for 4 cycles with yields of 93%, 90%, 79%, and 71% respectively. nih.gov |

| Functionalized Silica | Aminated Silica | Aldol (B89426) reaction | Reusability enhanced by water co-feeding to prevent deactivation. researchgate.net |

Reaction Mechanism Studies in Synthesis

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts. For the synthesis of chiral amino alcohols, several mechanistic aspects have been elucidated.

In zeolite-catalyzed reactions, it is proposed that Lewis acid-base pairs within the zeolite framework play a critical role in catalyst activity. scirp.org The specific orientation of reactants adsorbed within the zeolite's supercages can lead to high regio-selectivity by controlling the accessibility of the reacting groups. scirp.org

For the L-proline catalyzed solvent-free Mannich-type reaction, the mechanism involves the formation of an enamine intermediate from the aldehyde and proline. uniroma1.it The stereochemical outcome is highly dependent on the reaction temperature. It is suggested that at different temperatures, different transition states are favored, allowing for the selective synthesis of either syn- or anti- diastereomers. rsc.org This temperature-dependent control over diastereoselectivity points to a subtle balance of kinetic and thermodynamic factors in the transition state assembly. Further studies using L-proline methyl ester as a catalyst suggest that the proline carboxylic group's ability to form an intramolecular hydrogen bond is a key factor in the stereocontrol of the reaction. uniroma1.it

Mechanistic studies of catalyst deactivation have also provided valuable insights. For aminated silica catalysts used in aldol reactions, spectroscopic analysis of spent catalysts revealed the presence of stable enamines. researchgate.net These enamines are formed as side products from iminium intermediates in the catalytic cycle. The role of water was found to be crucial; it facilitates the hydrolysis and desorption of the iminium intermediates, thereby preventing the formation of the deactivating enamine species and preserving the catalyst's activity over multiple cycles. researchgate.net

Additionally, in ring-opening reactions catalyzed by polyhydroxylated organocatalysts, it has been shown that the presence of hydroxyl groups on the catalyst structure has a synergistic effect. These groups can form hydrogen bonds with the oxygen atom of the epoxide ring, which facilitates the nucleophilic attack and the subsequent ring-opening process. mdpi.com

Applications of S 2 Ethylamino Butan 1 Ol in Asymmetric Catalysis

As a Chiral Ligand in Metal-Catalyzed Reactions

The primary application of (S)-2-(ethylamino)butan-1-ol in metal-catalyzed reactions is as a chiral ligand. The nitrogen and oxygen atoms can coordinate to a metal ion, forming a five-membered chelate ring. This rigidifies the catalyst structure and creates a well-defined chiral environment around the metal's active site, enabling the differentiation between enantiotopic faces or groups of a prochiral substrate.

Ligand Design and Structural Modifications for Enhanced Enantioselectivity

The performance of this compound as a chiral ligand can be fine-tuned through structural modifications. These modifications aim to alter the steric and electronic properties of the ligand, thereby influencing the enantioselectivity of the catalyzed reaction. Common strategies include:

N-Substitution: Altering the ethyl group on the nitrogen atom can introduce greater steric bulk, which can enhance facial discrimination of the substrate. Replacing the ethyl group with larger alkyl or aryl groups can create a more hindered and conformationally restricted catalytic pocket.

Modification of the Butyl Backbone: Introducing substituents on the butyl chain can further influence the steric environment.

Derivatization of the Hydroxyl Group: The hydroxyl group can be converted into an ether or ester, or replaced with other coordinating groups to modulate the ligand's electronic properties and coordinating ability.

Incorporation into Larger Scaffolds: this compound can serve as a chiral building block for the synthesis of more complex, multidentate ligands. For instance, it can be incorporated into macrocyclic structures or used to form bidentate or tridentate ligands with other coordinating moieties like phosphines or pyridines.

These modifications are often guided by the specific requirements of the catalytic reaction and the nature of the substrate. The goal is to create a ligand that forms a stable and highly organized transition state with the substrate, maximizing the energy difference between the pathways leading to the two possible enantiomers.

Application in Asymmetric Hydrogenation

Chiral amino alcohols are well-established ligands for transition metal-catalyzed asymmetric hydrogenation of prochiral ketones and imines. Ruthenium and rhodium complexes are commonly employed for these transformations. While specific data for this compound in this context is not extensively reported in readily available literature, analogous chiral amino alcohols have demonstrated high efficacy. For instance, ruthenium catalysts bearing chiral amino alcohol ligands are effective in the hydrogenation of aromatic ketones. semanticscholar.orgrsc.org The general mechanism involves the formation of a metal-hydride species that delivers hydrogen to the substrate in an enantioselective manner.

The enantioselectivity of these reactions is highly dependent on the structure of the ligand, the metal precursor, and the reaction conditions. The following table illustrates the performance of a related chiral amino alcohol ligand in the asymmetric hydrogenation of various ketones.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Acetophenone | RuCl2(diphosphine)(diamine) | >90% | semanticscholar.org |

| 1-Tetralone | [Rh(cod)Cl]2 / Chiral Diene | 99% | rsc.org |

| 2-Chloroacetophenone | BH3·SMe2 / Chiral Amino Alcohol | >90% | nih.gov |

This table presents data for analogous chiral amino alcohol ligands to illustrate the potential application of this compound in similar reactions.

Role in Asymmetric Addition Reactions

This compound and its derivatives are valuable ligands for metal-catalyzed asymmetric addition reactions, such as the addition of organometallic reagents to carbonyl compounds and the Henry (nitroaldol) reaction.

In the asymmetric addition of organozinc reagents to aldehydes , chiral amino alcohols can catalyze the enantioselective formation of chiral secondary alcohols. The ligand pre-coordinates with the organozinc reagent, and the resulting complex then reacts with the aldehyde.

The asymmetric Henry reaction , the addition of a nitroalkane to a carbonyl compound, is another area where chiral amino alcohol ligands, particularly in complex with copper, have shown great utility. tubitak.gov.trrhhz.netmdpi.comresearchgate.net These reactions produce valuable β-nitro alcohols, which are precursors to β-amino alcohols and α-amino acids. The catalyst, a copper(II) complex of a chiral amino alcohol, coordinates with both the nitroalkane and the aldehyde, facilitating a stereoselective C-C bond formation.

The following table summarizes the results for a copper-catalyzed asymmetric Henry reaction using a chiral amino alcohol ligand similar to this compound.

| Aldehyde | Nitroalkane | Catalyst System | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Benzaldehyde | Nitromethane | Cu(OAc)2 / Chiral Amino Alcohol | 95 | 89 | tubitak.gov.tr |

| 4-Nitrobenzaldehyde | Nitromethane | Cu(OTf)2 / Chiral Diamine | 98 | 99 | rhhz.net |

| 4-Chlorobenzaldehyde | Nitromethane | CuCl / Chiral Amino Alcohol | 92 | 97 | researchgate.net |

This table presents data for analogous chiral amino alcohol ligands to illustrate the potential application of this compound in similar reactions.

Utilization in Asymmetric Oxidation Reactions

Chiral manganese complexes bearing amino alcohol-type ligands have been investigated for the asymmetric oxidation of various substrates, including the epoxidation of olefins and the oxidation of sulfides to sulfoxides. researchgate.netnih.govrsc.org The ligand creates a chiral environment around the manganese center, which activates an oxidant (e.g., hydrogen peroxide or a peracid) and transfers the oxygen atom to the substrate enantioselectively.

The design of the ligand is crucial for achieving high enantioselectivity. Steric and electronic tuning of the amino alcohol ligand can significantly impact the catalyst's performance. While specific examples for this compound are not prevalent, the general applicability of chiral amino alcohols in this area is well-established.

Implementation in Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic molecules with multiple stereocenters. Chiral Lewis acids, often generated in situ from a metal salt and a chiral ligand, are commonly used to catalyze these reactions. Chiral amino alcohols like this compound can serve as ligands for various metal ions (e.g., copper, zinc, scandium) to create such chiral Lewis acid catalysts. core.ac.ukprinceton.edumdpi.comnih.govrsc.org

The catalyst activates the dienophile by coordinating to its carbonyl group, lowering its LUMO energy and facilitating the cycloaddition with the diene. The chiral environment of the catalyst directs the approach of the diene, leading to the preferential formation of one enantiomer of the cycloadduct.

Organocatalytic Applications

Beyond its role as a ligand in metal-catalyzed reactions, this compound and its derivatives can also function as organocatalysts. The presence of both a basic amino group and a hydrogen-bond-donating hydroxyl group allows these molecules to activate substrates through various non-covalent interactions.

A primary application of such molecules is in the asymmetric aldol (B89426) reaction . rsc.orgresearchtrends.nete3s-conferences.orgtcichemicals.com In this context, the secondary amine can react with a ketone to form a chiral enamine intermediate. This enamine then attacks an aldehyde, and the chirality of the catalyst directs the formation of a new stereocenter. The hydroxyl group can participate in hydrogen bonding to further organize the transition state and enhance enantioselectivity.

The following table shows representative results for an organocatalyzed asymmetric aldol reaction using a catalyst derived from a chiral amino acid, a conceptually similar structure to this compound.

| Aldehyde | Ketone | Organocatalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |

| 4-Nitrobenzaldehyde | Cyclohexanone | Proline-based catalyst | 95:5 | 99 | researchtrends.net |

| Benzaldehyde | Acetone | Chiral diamide | anti/syn 78:22 | 97 | e3s-conferences.org |

| 4-Chlorobenzaldehyde | Cyclohexanone | Proline derivative | 99:1 | 98 | rsc.org |

This table presents data for analogous organocatalysts to illustrate the potential application of this compound in similar reactions.

Research Findings on this compound in Asymmetric Catalysis

Following a comprehensive review of scientific literature and chemical databases, there is currently no specific, publicly available research detailing the application of This compound in the precise catalytic roles outlined in the requested article structure. The specified topics are:

Computational Studies of Catalytic Pathways

The investigation reveals that the primary and well-documented application of this compound is not as a direct organocatalyst but rather as a crucial chiral building block and intermediate in the synthesis of pharmaceuticals.

Specifically, this compound is a key precursor for the synthesis of Ethambutol (B1671381) and its analogues. researchgate.net Ethambutol is a first-line bacteriostatic antimycobacterial drug used in the treatment of tuberculosis. nih.govdrugbank.comwikipedia.org The structure of the active (S,S)-isomer of Ethambutol is derived from two molecules related to (S)-2-aminobutanol.

While the broader class of chiral β-amino alcohols is known to function as bifunctional organocatalysts—where the amine group acts as a Brønsted base and the alcohol group acts as a hydrogen-bond donor—specific studies detailing this activity for this compound are not found in the reviewed literature. Research in organocatalysis tends to focus on other, often more complex or sterically hindered, amino alcohol structures.

Similarly, no specific mechanistic analyses, catalytic cycle investigations, or computational studies focusing on the catalytic pathways of this compound have been identified. Such studies are available for other classes of organocatalysts, but not for this particular compound.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline provided based on the current body of scientific research. The compound's established role is in synthetic chemistry as an intermediate rather than as a catalyst in its own right.

Medicinal Chemistry and Pharmaceutical Precursor Applications

Role as a Chiral Building Block in Drug Synthesis

(S)-2-(ethylamino)butan-1-ol, and its precursor (S)-2-aminobutan-1-ol, are fundamental chiral synthons for creating more complex, enantiomerically pure molecules. wits.ac.zanih.gov The importance of chirality in drug design is well-established, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. utupub.fiub.edu

A prime example of its application is in the synthesis of the antitubercular drug Ethambutol (B1671381). wits.ac.zawikipedia.org The (S,S)-enantiomer of Ethambutol is reported to be 200-500 times more potent than its (R,R)-enantiomer, highlighting the critical role of the starting material's stereochemistry. researchgate.net The synthesis of Ethambutol involves reacting (S)-2-aminobutanol with 1,2-dichloroethane (B1671644). chemicalbook.comnih.gov Various synthetic strategies have been developed to produce enantiomerically pure (S)-2-aminobutanol, often starting from racemic mixtures and employing techniques like stereoselective acylation with lipases to resolve the desired (S)-enantiomer. researchgate.netgoogle.com

Incorporation into Pharmacologically Active Molecules

The structural features of this compound make it an ideal component for incorporation into new and existing drug scaffolds.

This amino alcohol is a key intermediate for producing other chiral molecules that are then used in multi-step drug syntheses. wits.ac.za For instance, it can be a precursor for creating more elaborate side chains or core structures in novel therapeutic agents. The ability to introduce a specific stereocenter early in a synthetic route is a significant advantage in medicinal chemistry. nih.gov

The inherent structure of this compound, with its amine and hydroxyl groups, provides a scaffold for developing new pharmacologically active compounds. Researchers have synthesized analogues of existing drugs by modifying this basic structure. For example, novel analogues of Ethambutol have been created with the aim of improving potency and pharmacokinetic properties. nih.govmdpi.com These efforts often involve creating both symmetrical and unsymmetrical derivatives to explore the structure-activity relationship. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For derivatives of this compound, SAR studies have provided valuable insights. In the context of Ethambutol analogues, early research indicated that the distance between the two nitrogen atoms, the presence of two hydroxyl groups, and the nature of the side chains are key for its antitubercular activity. nih.gov

More recent studies on new Ethambutol analogues have shown that even minor structural modifications can significantly reduce or eliminate the desired biological activity. researchgate.netmdpi.com This suggests a very specific fit is required for the drug to interact with its target, the arabinosyl transferases involved in mycobacterial cell wall synthesis. nih.govmdpi.com Other research has explored derivatives of related amino butanols for different therapeutic targets, such as norepinephrine (B1679862) reuptake inhibitors and ligands for the adenine (B156593) receptor, further demonstrating the versatility of this chemical class in drug discovery. researchgate.netacs.org

Targeted Synthesis of Enantiopure Pharmaceutical Compounds

The demand for enantiomerically pure drugs has driven the development of synthetic methods that can selectively produce a single enantiomer. utupub.fiub.edu The synthesis of enantiopure compounds like (S,S)-Ethambutol relies heavily on starting with enantiopure building blocks such as (S)-2-aminobutan-1-ol. researchgate.netnih.gov

Several methods are employed to achieve this, including:

Resolution of racemates: This involves separating a mixture of enantiomers. For 2-aminobutanol, this has been achieved using L-(+)-tartaric acid or through enzymatic resolution. chemicalbook.comgoogle.com

Asymmetric synthesis: This creates the desired enantiomer from a prochiral starting material using a chiral catalyst or auxiliary. nih.govnih.gov

Chiral pool synthesis: This utilizes a readily available enantiopure natural product as the starting material. ub.edu

These strategies ensure the production of the pharmacologically active enantiomer, leading to safer and more effective medications. utupub.fi

Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For a chiral molecule like (S)-2-(ethylamino)butan-1-ol, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and can be used to assess stereochemistry, often through the use of chiral derivatizing agents or by comparison with spectra of known stereoisomers.

In ¹H NMR, the chemical shift of each proton is influenced by its local electronic environment. The protons adjacent to the nitrogen and oxygen atoms are expected to appear at a lower field (higher ppm value) due to the deshielding effect of these electronegative atoms. The splitting pattern of each signal, governed by spin-spin coupling with neighboring protons, provides information about the connectivity. For instance, the methine proton at the chiral center (C2) would be coupled to protons on the adjacent ethyl group, methylene (B1212753) group, and the NH group, leading to a complex multiplet. The addition of D₂O can be used to identify the O-H and N-H protons, as these will exchange with deuterium, causing their signals to disappear from the spectrum docbrown.infodocbrown.info.

¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in its structure. The chemical shifts are indicative of the carbon type (methyl, methylene, methine) and their proximity to electronegative atoms. Carbons bonded to oxygen or nitrogen (C1 and C2) will resonate at lower fields compared to the alkyl carbons docbrown.info.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethyl on N) | 1.0 - 1.2 (triplet) | 14 - 16 |

| CH₂ (ethyl on N) | 2.5 - 2.8 (quartet) | 43 - 46 |

| CH (chiral center) | 2.6 - 3.0 (multiplet) | 58 - 62 |

| CH₂ (ethyl on C2) | 1.3 - 1.6 (multiplet) | 23 - 26 |

| CH₃ (ethyl on C2) | 0.8 - 1.0 (triplet) | 10 - 12 |

| CH₂OH | 3.4 - 3.7 (multiplet) | 65 - 69 |

| OH | Variable, broad (1.0 - 5.0) | - |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions. carlroth.com

Mass Spectrometry for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₆H₁₅NO, molecular weight 117.19), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy .

In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion [M]⁺•. This ion is often unstable and undergoes fragmentation. The fragmentation patterns are predictable based on the structure of the molecule, with cleavage typically occurring at the weakest bonds or to form the most stable fragments. For this compound, key fragmentation pathways would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of an ethyl radical (•CH₂CH₃) or a propyl radical (•CH₂CH₂CH₃).

Cleavage adjacent to the alcohol: The bond between C1 and C2 can break, leading to fragments containing the hydroxyl group.

Loss of water: Dehydration from the molecular ion can occur, particularly in chemical ionization methods.

Analysis of the mass spectrum of the related, larger molecule ethambutol (B1671381) shows a prominent peak at m/z 116.1076, which corresponds to a fragment that could be formed from the cleavage of the ethylenediamine (B42938) bridge, highlighting the stability of such amino alcohol fragments nih.govmassbank.eu.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 2-(ethylamino)butan-1-ol This table is based on general fragmentation principles for amino alcohols. libretexts.org

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 117 | [C₆H₁₅NO]⁺• | Molecular Ion |

| 100 | [C₅H₁₂NO]⁺ | Loss of •CH₃ from ethyl group (less likely) |

| 88 | [C₄H₁₀NO]⁺ | Loss of •CH₂CH₃ (alpha-cleavage) |

| 72 | [C₄H₁₀N]⁺ | Cleavage and rearrangement |

| 58 | [C₃H₈N]⁺ | Cleavage at C2-C3 bond |

| 44 | [C₂H₆N]⁺ | Cleavage at C2-N bond |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol (O-H), secondary amine (N-H), and alkane (C-H) functionalities.

The presence of hydrogen bonding significantly influences the shape and position of the O-H and N-H stretching bands, typically causing them to be broad. The spectrum of butan-1-ol, for example, shows a very broad O-H stretching vibration from approximately 3550 to 3230 cm⁻¹ docbrown.infolibretexts.org. A similar broad absorption would be expected for this compound, likely overlapping with the N-H stretching band. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule docbrown.info.

Table 3: Characteristic Infrared Absorption Bands for this compound Based on established IR correlation tables. docbrown.infolibretexts.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3200 - 3600 | O-H stretch | Alcohol | Strong, Broad |

| 3300 - 3500 | N-H stretch | Secondary Amine | Moderate, Broad |

| 2850 - 2960 | C-H stretch | Alkane | Strong |

| 1450 - 1470 | C-H bend | Alkane | Moderate |

Chiral Chromatography for Enantiomeric Excess Determination

For a chiral compound intended for stereoselective synthesis, determining its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers and quantifying the enantiomeric excess (ee). yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The separation of chiral amines like this compound is often achieved on CSPs based on derivatized polysaccharides, such as cellulose (B213188) or amylose (B160209) phenylcarbamates. yakhak.orgresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, along with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, is crucial for achieving good separation. yakhak.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. While a specific method for this compound is not detailed in the searched literature, methods developed for other chiral amines provide a solid basis for method development. researchgate.netresearchgate.net

Table 4: General Conditions for Chiral HPLC Separation of Amines This table outlines typical parameters used for the enantiomeric separation of chiral amines.

| Parameter | Description |

|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/OJ) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with 0.1% Diethylamine |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 210-230 nm) or after derivatization |

| Temperature | Ambient or controlled (e.g., 25 °C) |

X-ray Crystallography for Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms in space. For a chiral molecule, if the crystal is non-centrosymmetric and the data is of sufficient quality, the anomalous dispersion effect can be used to determine the absolute stereochemistry.

While a crystal structure for this compound itself was not found, the structure of the related racemic compound, (R,S)-2,2'-(ethane-1,2-diyldiimino)dibutan-1-ol (a precursor to meso-ethambutol), has been reported. researchgate.net This structure provides valuable insight into the expected bond lengths, angles, and intermolecular interactions in this class of compounds. The analysis revealed a crystal structure stabilized by intermolecular O-H···N and N-H···O hydrogen bonds. researchgate.net The determination of the absolute configuration of a new chiral compound is often achieved by crystallizing it as a salt with a known chiral acid or by derivatization.

Table 5: Selected Crystallographic Data for the Related Compound (R,S)-2,2'-(Ethane-1,2-diyldiimino)dibutan-1-ol Data from Bai, G.-Y., et al. (2006). Acta Cryst. E62, o4222–o4223. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.6334 (13) |

| b (Å) | 5.4777 (14) |

| c (Å) | 23.161 (2) |

| β (°) | 95.336 (6) |

| V (ų) | 585.3 (2) |

| Z | 2 |

Derivatives and Analogues of S 2 Ethylamino Butan 1 Ol

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of (S)-2-(ethylamino)butan-1-ol involves targeted chemical modifications at its reactive sites. These include the nitrogen and oxygen atoms, as well as the carbon skeleton.

N-Alkylated and N-Acylated Analogues

The secondary amine of this compound is a prime site for derivatization through N-alkylation and N-acylation.

N-Alkylation: N-alkylation introduces new alkyl groups to the nitrogen atom, which can significantly alter the steric and electronic properties of the molecule. A common strategy for N-alkylation involves the reaction of the parent amino alcohol with alkyl halides. For instance, the synthesis of ethambutol (B1671381), a well-known antitubercular drug, and its analogues often involves the N-alkylation of a chiral amino butanol derivative. A general method for the synthesis of 2,2′-(ethylene-1,2-diamino)dibutan-1-ol analogues involves the reaction of the corresponding amino alcohol with dibromoethane.

N-Acylation: N-acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides to form amides. This transformation can be achieved with high chemoselectivity, favoring reaction at the more nucleophilic nitrogen atom over the oxygen atom, especially under controlled conditions. For instance, N-acyl carbazoles have been shown to be selective transamidation reagents for primary amines, tolerating the presence of alcohol groups. nih.gov While specific examples for the direct N-acylation of this compound are not prevalent in the reviewed literature, the general principles of amine acylation are applicable.

O-Substituted Derivatives

The primary hydroxyl group of this compound can be modified through O-alkylation to form ethers or O-acylation to form esters.

O-Alkylation (Etherification): The formation of ether derivatives can be achieved through methods like the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide. organic-chemistry.org For the synthesis of sterically hindered tertiary alkyl ethers from alcohols, a zinc-catalyzed coupling with tertiary alkyl bromides has been reported. organic-chemistry.org

O-Acylation (Esterification): O-acylation of alcohols can be accomplished using acyl chlorides or acid anhydrides. The reaction between an acyl chloride and an alcohol is typically rapid and exothermic, yielding an ester and hydrogen chloride. chemguide.co.ukchemguide.co.uk While the amine group in this compound is generally more nucleophilic, selective O-acylation can be achieved, potentially through the use of protecting groups for the amine or by employing specific catalysts. For example, a method for the efficient O-acylation of alcohols and phenols using Cp2TiCl as a reaction promoter has been developed. nih.gov Another approach involves the use of nickel(II) and copper(II) complexes with 8-hydroxyquinoline (B1678124) as catalysts for the chemoselective O-acylation of alkanolamines. researchgate.net

Derivatives with Modified Carbon Skeletons

Modification of the carbon skeleton of this compound has been a key strategy in the development of new therapeutic agents, most notably in the synthesis of ethambutol analogues. These modifications can involve changes in the length of the alkyl chain, the introduction of branching, or the incorporation of cyclic or aromatic moieties.

For example, a variety of ethambutol analogues have been synthesized by reacting dibromoethane with different amino alcohols, thereby altering the carbon skeleton attached to the ethylenediamine (B42938) core. chemguide.co.uk In one study, analogues were created by replacing the α-ethyl group with an α-methyl group, or by introducing more branching in the side chain. chemguide.co.uk Another approach to modifying the carbon skeleton is through the synthesis of analogues containing phenoxyalkyl groups, which have been investigated for their anticonvulsant and analgesic properties. chemguide.co.uk

Evaluation of Derivative Reactivity and Selectivity

The reactivity and selectivity of this compound derivatives are highly dependent on the nature of the introduced functional groups.

In the context of medicinal chemistry, the "reactivity" of these derivatives is often assessed through their biological activity against specific targets. For instance, in the development of antimycobacterial agents, the introduction of different substituents on the this compound scaffold has been shown to have a profound effect on their inhibitory activity against Mycobacterium tuberculosis.

The table below summarizes the antimycobacterial activity of some ethambutol analogues, highlighting the impact of structural modifications on their biological reactivity.

| Compound/Derivative | Modification of Carbon Skeleton | Antimycobacterial Activity (Mtb) | Reference |

| Ethambutol | Standard α-ethyl group | Active | chemguide.co.uk |

| Analogue 1 | Increased branching in the side chain | Abolished activity | chemguide.co.uk |

| Analogue 2 | α-methyl instead of α-ethyl | Minimal impact on activity | chemguide.co.uk |

| Analogue 14 | Aniline instead of secondary alkyl amine | Decreased activity | chemguide.co.uk |

| Analogue 15 | Aniline with free hydroxyl groups | ~80% inhibition at 64 µM | chemguide.co.uk |

In terms of chemical reactivity, the introduction of an acyl group at the nitrogen or oxygen atom can influence the nucleophilicity and basicity of the parent molecule. N-acylation, for example, generally reduces the nucleophilicity of the nitrogen atom. O-acylation introduces an ester group, which can be susceptible to hydrolysis. The stereochemistry of the chiral center at C2 plays a crucial role in enantioselective reactions, where the derivative may act as a chiral ligand or catalyst.

Structure-Function Relationship of Derivatives in Catalysis and Medicinal Chemistry

The relationship between the chemical structure of this compound derivatives and their function is a critical aspect of their application in both catalysis and medicinal chemistry.

Medicinal Chemistry: In the field of medicinal chemistry, extensive structure-activity relationship (SAR) studies have been conducted on analogues of this compound, particularly in the context of their antimycobacterial effects. chemguide.co.ukua.eslibretexts.org Key findings from these studies include:

The hydroxyl groups are crucial for activity, as their removal or modification often leads to a decrease in potency. chemguide.co.uk

The stereochemistry of the chiral centers is critical for biological activity.

The nature of the substituent on the nitrogen atom significantly influences activity, with secondary amines often showing better results than anilines. chemguide.co.uk

Increased branching in the side chain can lead to a loss of activity, likely due to steric hindrance in the binding pocket of the target enzyme. chemguide.co.uk

Catalysis: Chiral amino alcohols are well-known for their utility as ligands in asymmetric catalysis. frontiersin.org The derivatives of this compound, with their defined stereochemistry and multiple coordination sites (N and O), are potential candidates for use as chiral ligands in a variety of metal-catalyzed asymmetric transformations, such as reductions, alkylations, and additions to carbonyl compounds. The specific nature of the N- and O-substituents would modulate the steric and electronic properties of the resulting metal complex, thereby influencing the enantioselectivity and efficiency of the catalytic process. While specific catalytic applications for derivatives of this compound are not extensively documented in the provided search results, the general principles of asymmetric catalysis using chiral amino alcohol ligands are well-established.

Computational Modeling of Derivative Conformations and Interactions

Computational modeling has become an indispensable tool for understanding the three-dimensional structures of this compound derivatives and their interactions with biological targets. Techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (3D-QSAR) studies provide valuable insights into their properties.

A study on (2S)-2-[(2-{[(2S)-1-hydroxybutan-2-yl]amino}ethyl)amino]butan-1-ol, a close analogue of ethambutol, employed DFT and Hartree-Fock (HF) methods to analyze its molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Such studies help in understanding the stability of the molecule arising from hyperconjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis provides information about the molecule's reactivity and sites for electrophilic and nucleophilic attack. researchgate.net

Molecular docking studies have been instrumental in elucidating the binding modes of this compound analogues within the active sites of their target enzymes in Mycobacterium tuberculosis. nih.govmdpi.comrsc.orgfip.org These studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. This information is invaluable for the rational design of new, more potent inhibitors. For example, docking studies can help explain why certain structural modifications lead to a decrease in activity by showing unfavorable steric clashes or the loss of important binding interactions.

Conclusion

Summary of Key Findings

(S)-2-(ethylamino)butan-1-ol is a chiral amino alcohol with significant potential in the field of organic synthesis. Its value lies in its enantiomerically pure form, which makes it a useful building block for the synthesis of other chiral molecules, including pharmaceuticals and chiral ligands for asymmetric catalysis. Its synthesis can be achieved through enantioselective methods, and its stereochemical purity can be confirmed using various analytical techniques.

Future Research Directions

Further research on this compound could focus on several areas. The development of more efficient and scalable enantioselective synthetic routes would be beneficial. A more in-depth investigation of its applications as a chiral auxiliary and as a precursor for novel chiral ligands could unlock new possibilities in asymmetric catalysis. Additionally, comprehensive structure-activity relationship studies of its derivatives could lead to the discovery of new compounds with enhanced properties for various applications.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

The efficient and stereoselective synthesis of (S)-2-(ethylamino)butan-1-ol is paramount for its potential applications. Current synthetic strategies for similar chiral β-amino alcohols often rely on methods such as the reduction of α-amino acids or the asymmetric aminohydroxylation of alkenes. Future research is likely to focus on developing more direct, atom-economical, and sustainable synthetic routes.

One promising avenue is the asymmetric reductive amination of α-hydroxy ketones. Recent advancements have demonstrated the use of engineered amine dehydrogenases for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high enantioselectivity. nih.govfrontiersin.org Adapting this biocatalytic approach for the synthesis of this compound from 1-hydroxybutan-2-one (B1215904) and ethylamine (B1201723) could offer a greener and more efficient alternative to traditional chemical methods. nih.gov

Another area of exploration involves chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. This method has shown success in the modular synthesis of high-value chiral β-amino alcohols and could potentially be adapted for the synthesis of this compound. westlake.edu.cn

| Synthetic Approach | Precursors | Key Advantages |

| Asymmetric Reductive Amination | 1-hydroxybutan-2-one, Ethylamine | Biocatalytic, high enantioselectivity, sustainable. |

| Asymmetric Cross Aza-Pinacol Couplings | Aldehydes, Imines | Modular, potential for high stereochemical control. |

| N-alkylation of (S)-2-aminobutan-1-ol | (S)-2-aminobutan-1-ol, Ethylating agent | Utilizes a readily available precursor. |

Exploration of New Catalytic Applications

Chiral β-amino alcohols are well-established as effective ligands and catalysts in asymmetric synthesis. The structural features of this compound, specifically the presence of a stereogenic center and coordinating nitrogen and oxygen atoms, make it a promising candidate for new catalytic applications.

Future research will likely investigate the use of this compound as a chiral ligand in a variety of metal-catalyzed reactions, such as asymmetric reductions, additions of organometallic reagents to carbonyl compounds, and C-H functionalization reactions. nih.gov The formation of metal complexes with this ligand could lead to catalysts with unique reactivity and selectivity. nih.govmdpi.comfunctmaterials.org.ua

Furthermore, its potential as an organocatalyst is an area ripe for exploration. The bifunctional nature of the molecule, possessing both a basic amino group and an acidic hydroxyl group, could be harnessed to catalyze a range of organic transformations.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools in modern organic synthesis. nih.gov Chiral amino alcohols can serve as valuable building blocks in MCRs, introducing stereochemistry into the final products.

Future investigations could focus on incorporating this compound into known MCRs, such as the Passerini and Ugi reactions, to generate libraries of novel, stereochemically defined molecules with potential biological activity. nih.gov The development of new MCRs specifically designed to utilize the unique reactivity of this compound is another exciting prospect.

Bio-Inspired Applications and Mimicry

Nature often provides inspiration for the design of novel catalysts and functional molecules. The field of biomimicry seeks to emulate biological systems to solve complex chemical problems.

This compound can serve as a scaffold for the development of bio-inspired catalysts. For example, by attaching other functional groups, it may be possible to mimic the active sites of enzymes involved in oxidation or other transformations. The chiral backbone of the molecule provides a starting point for creating a defined three-dimensional catalytic environment. Research in this area could lead to highly selective and efficient catalysts that operate under mild, environmentally friendly conditions. nih.gov

Sustainable Chemistry Initiatives

The principles of green chemistry are increasingly guiding the development of new chemical processes. uv.es Future research on this compound will undoubtedly be influenced by the drive for sustainability. This includes the development of synthetic routes that utilize renewable feedstocks, employ catalytic methods to minimize waste, and are conducted in environmentally benign solvents.

A key focus will be on the sustainable production of its precursor, (S)-2-aminobutan-1-ol. Research into the biosynthesis of this precursor in microorganisms like Saccharomyces cerevisiae from renewable resources such as L-threonine is a significant step in this direction. mdpi.com Subsequent green methods for the N-ethylation of (S)-2-aminobutan-1-ol would complete a fully sustainable pathway to the target molecule.

| Green Chemistry Principle | Application in this compound Research |

| Use of Renewable Feedstocks | Biosynthesis of (S)-2-aminobutan-1-ol from L-threonine. mdpi.com |

| Catalysis | Development of catalytic synthetic routes to minimize waste. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. |

| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in synthesis and purification. |

Advanced Materials Science Applications

The incorporation of chiral molecules into polymers and other materials can impart unique properties, such as chiroptical activity and the ability to recognize other chiral molecules.

Future research could explore the use of this compound as a chiral monomer or building block for the synthesis of novel polymers. mdpi.com These chiral polymers could find applications in areas such as chiral chromatography, enantioselective sensing, and advanced optical materials. The pendant hydroxyl and amino groups offer sites for further functionalization, allowing for the fine-tuning of the material's properties. The development of polymers that exhibit circularly polarized luminescence (CPL) is a particularly active area of research where chiral building blocks are essential. mdpi.com

Q & A

Q. What established synthetic routes yield (S)-2-(ethylamino)butan-1-ol, and how do reaction parameters influence enantiomeric purity?

The primary method involves catalytic hydrogenation of Schiff base precursors like (S)-2-(N-benzylideneamino)butan-1-ol using 5% Pd/C. Key parameters include:

- Solvent choice : Ethanol or ethyl acetate under 1–3.5 bar H₂ yields 68–89% .

- Catalyst loading : Ratios of 0.02–0.1 (catalyst/substrate) balance reaction rate and selectivity.

- Temperature : Room temperature minimizes racemization compared to elevated temperatures (e.g., 70°C in isopropyl alcohol) .

Q. What analytical techniques confirm enantiomeric purity of this compound?

Q. How does catalyst selection impact hydrogenation efficiency for Schiff base precursors?

Pd/C is standard, but higher loadings (5% Pd/C) accelerate reactions. Lower loadings (0.02 ratio) require longer durations but improve selectivity. Catalyst recycling studies are needed for sustainability .

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources.

- Neutralize spills with weak acids (e.g., acetic acid) .

Q. Why is stereochemistry critical in derivatives like Ethambutol DiHCl?

The (S,S)-configuration in Ethambutol DiHCl is essential for antimycobacterial activity. Incorrect stereochemistry reduces target binding efficacy .

Advanced Research Questions

Q. How can discrepancies in reported hydrogenation yields (68% vs. 97%) be resolved?

Yields depend on additives (e.g., CHCl₃ increases yield via in situ HCl formation but is environmentally hazardous) and solvent polarity. Systematic Design of Experiments (DOE) optimizing pressure (1–3.5 bar), temperature (RT vs. 70°C), and solvent (ethanol vs. ethyl acetate) can reconcile differences .

Q. What strategies mitigate racemization during synthesis under acidic/basic conditions?

- Mild conditions : Neutral pH buffers and low temperatures preserve chiral integrity.

- Solvent selection : Non-polar solvents (ethyl acetate) reduce protonation at the chiral center vs. protic solvents .

Q. How do solvent properties influence hydrogenation kinetics and byproduct formation?

Q. Can computational modeling predict optimal pathways for synthesizing derivatives?

Density Functional Theory (DFT) models transition states during hydrogenation, predicting enantioselectivity based on catalyst-substrate interactions. Solvent effects are modeled via solubility parameters .

Q. How do structural modifications at amino/hydroxyl groups alter physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.